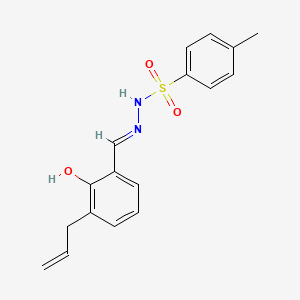![molecular formula C18H14FNO2 B6120007 2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6120007.png)
2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the family of indandione derivatives.
Wirkmechanismus
The mechanism of action of 2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects:
2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). The compound has also been found to modulate various signaling pathways involved in inflammation, oxidative stress, and cancer progression. Additionally, 2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is its potential use as a therapeutic agent for the treatment of various diseases. The compound has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for drug development. However, one of the limitations of 2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is its low solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione. One of the areas of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the elucidation of the mechanism of action of the compound, which may lead to the discovery of new targets for drug development. Additionally, the potential use of 2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders, should be further explored.
Synthesemethoden
The synthesis of 2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione involves the reaction of 2-hydroxy-1,3-indandione with 4-fluorobenzylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. The compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[N-[(4-fluorophenyl)methyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2/c1-11(20-10-12-6-8-13(19)9-7-12)16-17(21)14-4-2-3-5-15(14)18(16)22/h2-9,21H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKFHQWEEYDQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=C(C=C1)F)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6119924.png)
![2-benzyl-3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B6119926.png)
![2-methyl-7-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6119927.png)

![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6119940.png)
![(3S*)-4-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethyl-2-piperazinone](/img/structure/B6119944.png)
![ethyl 4-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6119946.png)
![N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide](/img/structure/B6119956.png)
![2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B6119960.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6119971.png)


![5-[(2-naphthylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6119999.png)
